Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.29 g/mol . It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyphenyl group, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures are often used as protecting agents for the amino group in organic synthesis , suggesting that its targets could be enzymes or receptors that interact with the amino group.
Mode of Action
It’s known that the compound contains a tert-butyl carbamate (boc) group , which is commonly used to protect amino groups in organic synthesis. This suggests that the compound might interact with its targets by releasing the protected amino group under specific conditions, thereby modulating the activity of the target.
Pharmacokinetics
The compound’s polar structure suggests that it might have good solubility in polar solvents , which could potentially influence its absorption and distribution in the body.
Action Environment
Factors such as ph and temperature could potentially affect the stability of the compound and its ability to release the protected amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-4-hydroxybenzyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate: Similar structure with the amino and hydroxy groups in different positions.
3-(Boc-amino)-1-propanol: Contains a tert-butyl carbamate group but with a different backbone structure.
Uniqueness
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both amino and hydroxy groups in the para position relative to each other allows for unique interactions and reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-10(15)9(13)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWJBHNDBMTPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268000-75-4 |
Source
|
Record name | tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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